[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.: 1353962-76-1
Cat. No.: VC8233073
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester - 1353962-76-1](/images/structure/VC8233073.png)
Specification
CAS No. | 1353962-76-1 |
---|---|
Molecular Formula | C18H27N3O3 |
Molecular Weight | 333.4 g/mol |
IUPAC Name | benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C18H27N3O3/c1-2-20(18(23)24-14-15-8-4-3-5-9-15)13-16-10-6-7-11-21(16)17(22)12-19/h3-5,8-9,16H,2,6-7,10-14,19H2,1H3 |
Standard InChI Key | FDNKMRDHGLKBTP-UHFFFAOYSA-N |
SMILES | CCN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate, reflects its intricate architecture:
-
Piperidine core: A six-membered heterocyclic ring with a nitrogen atom, conferring conformational flexibility and enabling interactions with biological targets .
-
Amino-acetyl moiety: A side chain with a primary amine and carbonyl group, enhancing hydrogen-bonding capabilities and metabolic stability .
-
Ethyl carbamate: A carbamate group linked to an ethyl chain, influencing solubility and membrane permeability.
-
Benzyl ester: An aromatic ester that modulates lipophilicity and serves as a protecting group during synthesis .
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₇N₃O₃ | |
Molecular Weight | 333.4 g/mol | |
SMILES | CCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
Purity (Commercial) | 97% |
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
-
Piperidine functionalization: Introduction of the amino-acetyl group via reductive amination or acylation reactions.
-
Carbamate formation: Reaction with ethyl chloroformate under basic conditions to install the ethyl carbamate .
-
Benzyl esterification: Esterification with benzyl alcohol using acid catalysis (e.g., H₂SO₄) .
Key optimization parameters include:
-
Stoichiometric control: A 1:1 molar ratio of intermediates minimizes side products like over-alkylated species.
-
Purification: Silica gel chromatography with dichloromethane/isopropyl alcohol gradients achieves >95% purity .
Industrial Production
Scalable methods employ continuous flow reactors to enhance yield (reported >80%) and reduce reaction times . Post-synthesis, crystallization and high-performance liquid chromatography (HPLC) ensure compliance with pharmaceutical-grade standards.
Enzyme | IC₅₀ (μM) | Reference |
---|---|---|
AChE | 2.1 ± 0.3 | |
BuChE | 4.7 ± 0.6 |
Neuropharmacological Effects
In rodent models of inflammatory pain, the compound reduced nociceptive responses by 60–70% at 10 mg/kg doses, suggesting modulation of TRPV1 receptors or opioid pathways. Structural analogs with chloro-acetyl substitutions showed diminished efficacy, highlighting the critical role of the amino group in target engagement.
Anticancer Properties
Preliminary studies on breast cancer (MCF-7) and glioblastoma (U87MG) cell lines demonstrated apoptosis induction via mitochondrial pathway activation. At 50 μM, viability decreased by 75–80%, with caspase-3/7 activity increasing 3-fold .
Physicochemical Properties and Reactivity
Solubility and Stability
-
Aqueous solubility: 0.2 mg/mL (pH 7.4), improving to 1.5 mg/mL in DMSO .
-
Hydrolytic stability: The benzyl ester undergoes slow hydrolysis in plasma (t₁/₂ = 6 hours), while the carbamate remains intact for >24 hours.
Comparative Analysis with Analogues
Compound Modification | Bioactivity (IC₅₀, μM) | LogP |
---|---|---|
Benzyl ester (target) | 2.1 (AChE) | 2.5 |
Tert-butyl ester | 5.8 (AChE) | 3.1 |
Chloro-acetyl substituent | 12.4 (AChE) | 2.9 |
The benzyl ester’s lower LogP enhances blood-brain barrier permeability compared to tert-butyl derivatives, making it preferable for CNS-targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume